molecular formula C11H6BrF3O B8232644 2-Bromo-6-(trifluoromethoxy)naphthalene

2-Bromo-6-(trifluoromethoxy)naphthalene

Cat. No.: B8232644
M. Wt: 291.06 g/mol
InChI Key: CBAJXWOCKHWGRC-UHFFFAOYSA-N
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Description

2-Bromo-6-(trifluoromethoxy)naphthalene is an organic halide compound that belongs to the naphthalene family. It is characterized by the presence of a bromine atom and a trifluoromethoxy group attached to the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(trifluoromethoxy)naphthalene typically involves the bromination of 6-(trifluoromethoxy)naphthalene. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-(trifluoromethoxy)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(trifluoromethoxy)naphthalene in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-methoxynaphthalene
  • 2-Bromo-6-chloronaphthalene
  • 2-Bromo-6-fluoronaphthalene

Uniqueness

2-Bromo-6-(trifluoromethoxy)naphthalene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in the synthesis of fluorinated organic molecules and materials .

Properties

IUPAC Name

2-bromo-6-(trifluoromethoxy)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrF3O/c12-9-3-1-8-6-10(16-11(13,14)15)4-2-7(8)5-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAJXWOCKHWGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Bromo-6-(trifluoromethoxy)-1,4-dihydro-1,4-epoxynaphthalene [ref: Schlosser, M., Castgnetti, E., Eur. J. Org. Chem. 2001, 3991-3997] (1.09 g, 3.55 mmol) and NaI (1.6 g, 10.7 mmol) were dissolved in dry CH3CN (40 ml), followed by addition of TMSCl (1.35 ml, 10.7 mmol). The reaction was stirred for 2.5 h, quenched with 5% Na2SO3, and extracted with ether. The ether solution was washed with 5% Na2SO3, brine, and dried over Na2SO4. The crude product was chromatographed (SiO2, hexanes) to give 2-bromo-6-(trifluoromethoxy)naphthalene as white crystals. NMR (500 MHz, CDCl3) δ: 7.36 (dd, J=2.6, 9.0 Hz, 1H); 7.60 (dd, J=2.0, 8.8 Hz, 1H); 7.63 (br s, 1H); 7.69 (d, J=8.8 Hz, 1H); 7.77 (d, J=9.0 Hz, 1H); 8.01 (d, J=2.0 Hz, 1H).
Name
2-Bromo-6-(trifluoromethoxy)-1,4-dihydro-1,4-epoxynaphthalene
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.35 mL
Type
reactant
Reaction Step Two

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